molecular formula C11H9BrF2O B2384512 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran CAS No. 2248343-11-3

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran

Cat. No.: B2384512
CAS No.: 2248343-11-3
M. Wt: 275.093
InChI Key: MCKFRJVUKVLVEW-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of bromine, difluoromethyl, and dimethyl groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(difluoromethyl)-3,7-dimethyl-1-benzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of a methyl group.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of 5-iodo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran.

    Oxidation: Formation of this compound-4-ol.

    Reduction: Formation of 5-bromo-2-(methyl)-3,7-dimethyl-1-benzofuran.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)-3,7-dimethyl-1-benzofuran
  • 5-Bromo-2-(methyl)-3,7-dimethyl-1-benzofuran
  • 5-Iodo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran

Uniqueness

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKFRJVUKVLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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